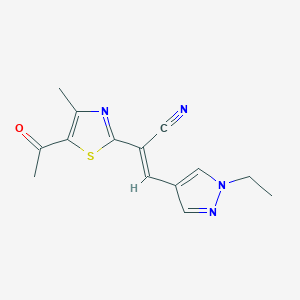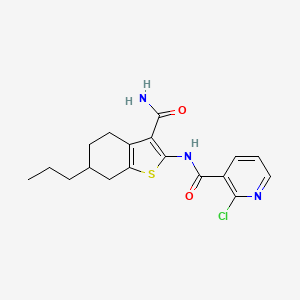
N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide is an organic compound that features a cyclohexene ring, an ethyl chain, and a phenyl group attached to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide typically involves the reaction of 2-(cyclohex-1-enyl)ethylamine with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the cyclohexene ring.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include ketones or carboxylic acids depending on the extent of oxidation.
Reduction: The major product would be N-(2-cyclohexyl-ethyl)-3-phenyl-acrylamide.
Substitution: Substituted derivatives of the original compound, such as brominated or nitrated products.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(2-Cyclohex-1-enyl-ethyl)-methanetriamine
- (2-Cyclohex-1-enyl-ethyl)-diphenyl-amine
Uniqueness
N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide is unique due to its combination of a cyclohexene ring, an ethyl chain, and a phenyl group attached to an acrylamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C17H21NO |
|---|---|
分子量 |
255.35 g/mol |
IUPAC 名称 |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H21NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1,3-4,7-9,11-12H,2,5-6,10,13-14H2,(H,18,19)/b12-11+ |
InChI 键 |
MCWCQTQSPRJJMM-VAWYXSNFSA-N |
手性 SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926960.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926991.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926998.png)
![1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927005.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B14927012.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927013.png)



![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B14927044.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927049.png)
methanone](/img/structure/B14927050.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927052.png)
